molecular formula C11H13N3O3 B2904125 ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1092018-70-6

ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2904125
CAS No.: 1092018-70-6
M. Wt: 235.243
InChI Key: UJBSZXJQVRZELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a fused heterocyclic compound comprising a pyrazole ring fused to a dihydropyridine moiety. The structure features methyl substituents at positions 2 and 3 of the pyrazole ring, a keto group at position 6, and an ethyl carboxylate at position 2. This scaffold is part of the broader pyrazolo[3,4-b]pyridine family, which is recognized for its diverse applications in medicinal chemistry and materials science. Structural analogs, such as ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1174844-27-9), suggest that substitutions at positions 1, 2, and 3 significantly influence physicochemical and biological properties .

Properties

IUPAC Name

ethyl 2,3-dimethyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-4-17-11(16)7-5-8(15)12-10-9(7)6(2)14(3)13-10/h5H,4H2,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBSZXJQVRZELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=NN(C(=C12)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092018-70-6
Record name ethyl 2,3-dimethyl-6-oxo-2H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, forming the desired pyrazolo[3,4-b]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-b]pyridine derivatives.

Scientific Research Applications

Ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Pyrazolo[3,4-b]pyridine derivatives are highly tunable via substitutions at the pyrazole and pyridine rings. Key analogs and their substituent patterns include:

Compound Name Substituents Key Structural Differences References
Target Compound : Ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate 2-CH₃, 3-CH₃ Base structure with 2,3-dimethyl groups
Ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1-(CH(CH₃)₂), 3-CH₃ Isopropyl at position 1
Ethyl 1-benzyl-3-cyclopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1-(C₆H₅CH₂), 3-cyclopropyl Bulky benzyl and cyclopropyl substituents
Apixaban (BMS-562247) Complex substitutions at 1, 3, and 7 Pyrazolo[3,4-c]pyridine core (different fusion)

Key Observations :

  • Position 3 Substitutions : Methyl or cyclopropyl groups may modulate electronic properties and solubility .
  • Ring Fusion : Pyrazolo[3,4-b]pyridine (6,7-dihydro) vs. pyrazolo[3,4-c]pyridine (4,5-dihydro) alters ring strain and conjugation, impacting applications .

Physicochemical Properties

Limited data exist for the target compound, but substituent trends suggest:

  • Methyl Groups (2,3-CH₃) : Increase hydrophobicity compared to hydroxyl or carboxyl analogs.
  • Ethyl Carboxylate (4-COOEt) : Enhances solubility in organic solvents, aiding in synthetic modifications.

Biological Activity

Ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (CAS No. 1092018-70-6) has the molecular formula C11H13N3O3C_{11}H_{13}N_{3}O_{3} and a molecular weight of 235.24 g/mol. Its structure features a fused heterocyclic ring system that is characteristic of pyrazolo[3,4-b]pyridines. The compound's unique substituents contribute to its biological activity and reactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.
  • Reagent Selection : Employing strong acids or bases and catalysts to facilitate the reaction.
  • Yield Optimization : Industrial methods may involve continuous flow reactors or batch processes to maximize yield and purity while minimizing waste.

Antimicrobial Properties

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit notable antimicrobial activity. This compound has shown efficacy against various bacterial strains in vitro. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest potential for development as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In cell line studies, it demonstrated significant cytotoxicity against several cancer types:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Mechanistic studies indicate that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It can bind to various receptors influencing signaling pathways associated with inflammation and cancer progression.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolo[3,4-b]pyridines:

  • Case Study on Anticancer Effects :
    • A study involving mice models treated with this compound showed a significant reduction in tumor size compared to controls (p < 0.05).
  • Anti-inflammatory Activity :
    • In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound reduced pro-inflammatory cytokine levels significantly (TNF-alpha and IL-6) at doses as low as 10 mg/kg.

Q & A

Q. What are the standard synthetic routes for ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how can reaction efficiency be optimized?

The synthesis typically involves a multi-step process:

Cyclization : A key step employs iodine or copper salts in ethanol or acetic acid under reflux (6–8 hours) to form the fused pyrazolo-pyridine core.

Esterification : Ethyl groups are introduced via nucleophilic substitution or esterification under acidic conditions.

Purification : Column chromatography (hexane/ethyl acetate gradient) or recrystallization ensures high purity (>95%) .
Optimization : Reaction efficiency can be enhanced by:

  • Screening catalysts (e.g., Cu(I) vs. iodine) to reduce side products.
  • Using microwave-assisted synthesis to accelerate cyclization .

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

Validation involves:

X-ray crystallography : Single-crystal diffraction data collected at low temperature (100 K) to minimize thermal motion.

Refinement : SHELXL (part of the SHELX suite) refines atomic positions, anisotropic displacement parameters, and hydrogen bonding networks. Hydrogen atoms are placed geometrically or located via difference Fourier maps .

Validation : CheckCIF/PLATON ensures structural integrity by analyzing bond lengths, angles, and residual density .

Q. What methodologies are used to evaluate the biological activity of this compound?

Biological evaluation focuses on:

  • Kinase inhibition assays : Fluorescence polarization or TR-FRET (time-resolved Förster resonance energy transfer) to measure binding affinity.
  • Cellular assays : Dose-response curves (IC₅₀ determination) in cancer cell lines using MTT or ATP-lite viability assays.
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinase ATP-binding pockets .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved selectivity?

Quantum chemical calculations : DFT (B3LYP/6-31G*) optimizes geometries and calculates frontier molecular orbitals to predict reactivity.

Molecular dynamics (MD) : Simulates ligand-protein interactions over 100 ns to assess binding stability.

Machine learning (ML) : QSAR models trained on kinase inhibition datasets predict substituent effects on selectivity .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

Meta-analysis : Compare IC₅₀ values and assay conditions (e.g., ATP concentration, cell type) across studies.

Structural alignment : Overlay X-ray structures of analogs bound to the same kinase to identify steric/electronic discrepancies.

Control experiments : Verify compound purity (HPLC-MS) and stability (pH/time-course studies) to rule out degradation artifacts .

Q. What strategies optimize reaction conditions for scaled-up synthesis while minimizing impurities?

DoE (Design of Experiments) : Screen solvent polarity, temperature, and catalyst loading to maximize yield.

In-line analytics : ReactIR or PAT (Process Analytical Technology) monitors reaction progress in real time.

Workflow automation : Continuous flow reactors reduce side reactions and improve reproducibility .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges :

  • Poor crystal growth due to flexible ester groups.
  • Twinning in low-symmetry space groups.
    Solutions :
  • Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Employ SHELXD for twin refinement or high-resolution data collection (synchrotron sources) .

Q. How do structural modifications at the 3-methyl or 4-carboxylate positions affect pharmacological properties?

DerivativeModificationImpact
Ethyl 3-cyclopropyl-...Cyclopropyl at C3Enhanced kinase selectivity via steric hindrance
6-Oxo-7-hydroxy analogHydroxyl at C7Improved solubility but reduced metabolic stability
4-Carboxamide analogEster → amideIncreased cellular permeability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.